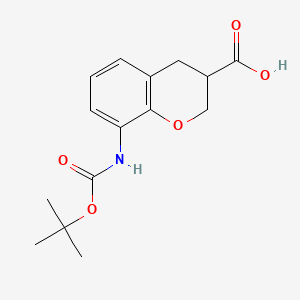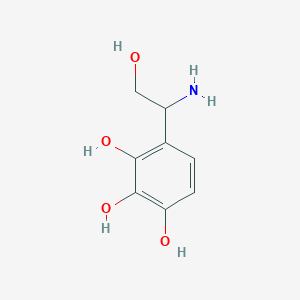
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is an organic compound with the molecular formula C8H11NO4 This compound is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Nitration: The starting material, benzene-1,2,3-triol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzene derivatives.
科学的研究の応用
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, leading to changes in cellular processes.
類似化合物との比較
Benzene-1,2,3-triol (Pyrogallol): A trihydroxybenzene derivative with similar hydroxyl groups but lacking the amino and hydroxyethyl groups.
Benzene-1,2,4-triol (Hydroxyhydroquinone): Another trihydroxybenzene derivative with hydroxyl groups in different positions.
4-(3-Amino-1-hydroxypropyl)benzene-1,2,3-triol: A compound with a similar structure but with a different alkyl chain length.
Uniqueness: 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other trihydroxybenzene derivatives.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2 |
InChIキー |
PFDPXJWHQCVFJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520836.png)
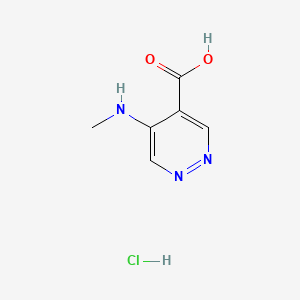
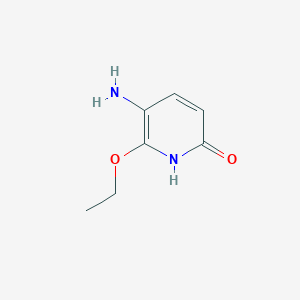
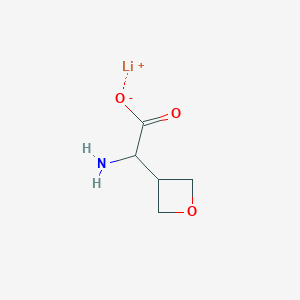
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
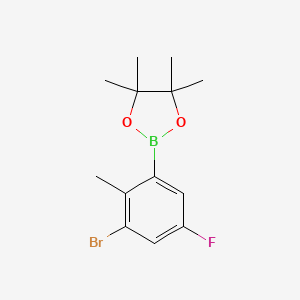
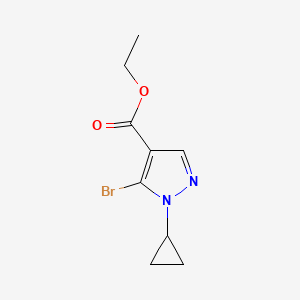
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)
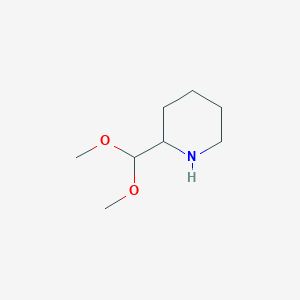
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
